AZD7009 vs. Dofetilide: Reduced Proarrhythmic Risk Demonstrated by Lower Torsades de Pointes Incidence
In a direct comparative study using the methoxamine-sensitized rabbit model of torsades de pointes (TdP), AZD7009 demonstrated a significantly lower proarrhythmic potential than the pure IKr blocker dofetilide. Following intravenous infusion, TdP was induced in 0/8 rabbits receiving AZD7009 (210 nmol/kg/min), compared to 5/8 rabbits receiving dofetilide (2 nmol/kg/min) and 5/8 rabbits receiving azimilide (3.33 µmol/kg/min) (P = 0.026 vs AZD7009) [1]. This difference is mechanistically attributed to AZD7009's inhibition of late sodium current, which counteracts excessive action potential duration prolongation, a feature absent in dofetilide [2].
| Evidence Dimension | Incidence of Torsades de Pointes (TdP) |
|---|---|
| Target Compound Data | 0/8 rabbits developed TdP |
| Comparator Or Baseline | Dofetilide: 5/8 rabbits developed TdP; Azimilide: 5/8 rabbits developed TdP |
| Quantified Difference | 0% vs. 62.5% (P = 0.026) |
| Conditions | Methoxamine-sensitized rabbit model in vivo; AZD7009 infusion at 210 nmol/kg/min |
Why This Matters
This direct evidence of a superior cardiac safety margin is a critical differentiator for researchers investigating antiarrhythmic mechanisms with lower proarrhythmic liability, making AZD7009 a more suitable tool for studies where TdP risk is a confounding factor.
- [1] Wu Y, Carlsson L, Liu T, Kowey PR, Yan GX. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and dofetilide in experimental models of torsades de pointes. J Cardiovasc Electrophysiol. 2005 Nov;16(11):1225-32. doi: 10.1111/j.1540-8167.2005.40855.x. View Source
- [2] Persson F. Mechanism of Action of the Antiarrhythmic Agent AZD7009. Doctoral Thesis, University of Gothenburg. 2007. View Source
